molecular formula C17H20N4O3S2 B2355514 2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1203309-23-2

2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2355514
CAS No.: 1203309-23-2
M. Wt: 392.49
InChI Key: IIBOYMVPXWDDLG-UHFFFAOYSA-N
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Description

2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, an allylureido group, and a methoxyphenylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiazole ring: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors.

    Introduction of the allylureido group: This step might involve the reaction of the thiazole intermediate with allyl isocyanate.

    Attachment of the methoxyphenylacetamide moiety: This could be done through nucleophilic substitution reactions where the thiazole intermediate reacts with 4-methoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The thiazole ring and the methoxyphenyl group may participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Halogenation might involve reagents like bromine or chlorine, while nitration could use nitric acid and sulfuric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with thiazole rings and urea groups are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with various biological targets.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects. They could be candidates for drug development, particularly in areas like antimicrobial or anticancer research.

Industry

Industrially, this compound could find applications in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiazole rings and urea groups can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methylphenyl)acetamide
  • **2-((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The unique combination of the allylureido group, thiazole ring, and methoxyphenylacetamide moiety distinguishes this compound from its analogs. The presence of the methoxy group might influence its chemical reactivity and biological activity, potentially offering advantages in specific applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(prop-2-enylcarbamoylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-3-8-18-16(23)21-17-20-13(10-26-17)9-25-11-15(22)19-12-4-6-14(24-2)7-5-12/h3-7,10H,1,8-9,11H2,2H3,(H,19,22)(H2,18,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBOYMVPXWDDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC2=CSC(=N2)NC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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